Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside
Description
Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a trisaccharide derivative featuring a central α-D-mannopyranoside core substituted at the 3- and 6-positions with α-D-mannopyranosyl residues. This compound is a critical ligand for studying carbohydrate-protein interactions, particularly with lectins such as concanavalin A (ConA), due to its high binding affinity (390 × 10³ M⁻¹) . Its structure enables multivalent interactions with lectins, making it a model for understanding glycan recognition in immune responses and pathogen adhesion .
Properties
Molecular Formula |
C19H34O16 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-methoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19-/m1/s1 |
InChI Key |
DCXPDWNLLMVYGH-OINXDFOBSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
Key Reaction Details
- Helferich Glycosylation: Utilizes glycosyl bromide donors and silver salts (e.g., Ag2CO3) as promoters to form glycosidic bonds selectively at the unprotected hydroxyls.
- Protection/Deprotection: Benzylidene and allyl groups protect specific hydroxyls, allowing for regioselective glycosylation. Deprotection is achieved via acidic hydrolysis (benzylidene) and palladium-catalyzed reactions (allyl).
- Zemplén Deacetylation: Sodium methoxide in methanol removes acetyl protecting groups under mild basic conditions, yielding the free trisaccharide.
Reaction Scheme Overview
- First Glycosylation: Introduction of the first mannopyranosyl unit at the 3-position.
- Deprotection: Removal of benzylidene to expose the 6-position.
- Second Glycosylation: Introduction of the second mannopyranosyl unit at the 6-position.
- Final Deprotection: Removal of allyl and acetyl groups to obtain the target compound.
Data Table: Synthetic Yields and Conditions
| Compound | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Intermediate 12 | Glycosyl bromide (11), Ag2CO3 | 90 | |
| Final Product (5) | Zemplén deacetylation | Not specified |
Analytical and Research Outcomes
Spectroscopic Analysis
- 1H NMR Assignments: Complete assignments for the trisaccharide and its intermediates have been reported, confirming the structure and purity of the synthesized compound.
- Conformational Studies: NMR data support the expected pyranose ring conformations and glycosidic linkages.
Comparative Synthesis
The same synthetic approach has been successfully applied to the preparation of related disaccharides, such as methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, demonstrating the versatility and reliability of the method.
Chemical Reactions Analysis
Glycosylation Reactions
The assembly of the trisaccharide involves glycosylation between a donor (e.g., a trichloroacetimidate) and an acceptor (e.g., a 3,6-branched acceptor).
-
Trichloroacetimidate Donors : Donors like 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate are used for glycosylation. For example, the coupling of p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside (acceptor) with this donor under silver triflate (AgOTf) conditions yields a 3,6-branched disaccharide intermediate .
-
Deoxygenation : Deoxy analogues are synthesized via displacement reactions (e.g., using triiodoimidazole and triphenylphosphine) followed by reduction of iodo intermediates to introduce deoxy groups (e.g., 2'-, 3'-, or 4'-deoxy) .
Key Reaction Conditions and Yields
Structural Rearrangements
During prolonged reaction times under acidic conditions, 4,6-O-isopropylidene-α-D-mannopyranosides can rearrange to 2,3-O-isopropylidene derivatives. For example, p-methoxyphenyl 4,6-O-isopropylidene-α-D-mannopyranoside rearranges to p-methoxyphenyl 2,3-O-isopropylidene-α-D-mannopyranoside in 93% yield under optimized conditions (0.1 equiv TsOH, 70°C, 4 h) .
Challenges and Limitations
Scientific Research Applications
Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a glycoside compound utilized in glycobiology research to investigate carbohydrate-protein interactions and enzymatic activities . It consists of two α-D-mannopyranosyl residues linked by a glycosidic bond, with one of the mannose residues methylated at the 3 and 6 positions . Its mechanism of action primarily involves its role as a substrate or ligand in various enzymatic assays and binding studies .
Scientific Research Applications
- Enzymatic Activity Studies Researchers employ Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside to study the specificity, kinetics, and mechanism of glycoside hydrolases and glycosyltransferases . It serves as a tool for analyzing glycan recognition and processing by glycosidases and glycosyltransferases in cellular and microbial systems .
- Synthesis and Characterization of Complex Carbohydrates This compound facilitates the synthesis and characterization of complex carbohydrates and glycoconjugates, contributing to the advancement of synthetic glycobiology and the development of vaccines and biomaterials .
- Biological Processes Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a valuable tool in elucidating the roles of carbohydrates in various biological processes, including cell-cell recognition, host-pathogen interactions, and immune responses .
- Inhibitor of Phage G13 Methyl 3,6-Di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is an inhibitor of phage G13 .
Case Studies
- Deoxy Analogues Synthesis: All of the monodeoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside have been synthesized together with two dideoxy (2,3'- and 4,3'-) analogues .
- Surface Engineering of Solid Lipid Nanoparticle Assemblies: Surface engineering of Solid Lipid Nanoparticle assemblies by methyl α-d-mannopyranoside for the active targeting to macrophages in anti-tuberculosis inhalation therapy has been explored .
- Binding Kinetics: The binding of methyl alpha-D-mannopyranoside and methyl alpha-D-glucopyranoside to concanavalin A has been investigated by the temperature-jump relaxation kinetic technique using the competitive inhibitor 4-methylumbelliferyl alpha-D-mannopyranoside as an indicator of the binding reaction .
Data Table
| Product Name | Catalog # | UNIT | Price |
|---|---|---|---|
| Methyl 3,6-Di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, 10 mg | sc-221914 | 10 mg | $430.00 |
Mechanism of Action
The mechanism by which Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. As a glycosylation product, it can participate in various biochemical processes, including the modification of proteins and lipids. These interactions can influence cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Modified Acyl Groups
Compounds such as methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (4) and methyl 2,3,4-tri-O-nonanoyl-6-O-p-toluoyl-α-D-mannopyranoside (5) () feature acylated hydroxyl groups. These modifications alter solubility and stability but reduce binding affinity to ConA due to steric hindrance and loss of critical hydrogen-bonding hydroxyl groups.
Table 1: Binding Affinities of Acylated Analogs vs. Target Compound
Analogs with Deoxy Modifications
Synthetic analogs such as 2,4,3'-trideoxy and 2,4,3',4'-tetradeoxy variants () exhibit significantly reduced binding to ConA. The absence of hydroxyl groups at positions 2, 3, or 4 disrupts hydrogen bonding with ConA residues (e.g., Thr15, Asp16), critical for high-affinity interactions .
Analogs with Alternative Glycosidic Linkages
Compounds like methyl α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside (3) () and methyl α-D-mannopyranosyl-(1→2)-α-D-mannopyranoside (1) () demonstrate that altering the glycosidic linkage (e.g., 1→2, 1→4) reduces binding affinity. The 3,6-di-O substitution in the target compound creates a branched topology ideal for multivalent lectin binding, unlike linear analogs.
Table 2: Impact of Glycosidic Linkages on Binding
| Compound | Glycosidic Linkages | Binding Affinity (×10³ M⁻¹) |
|---|---|---|
| Methyl 3,6-di-O-(α-D-Man)-α-D-Man | 1→3, 1→6 | 390 |
| Methyl α-D-Man-(1→4)-α-D-Man | 1→4 | <10 (inferred) |
| Methyl α-D-Man-(1→2)-α-D-Man | 1→2 | <10 (inferred) |
Analogs with Terminal Modifications
8-(Methoxycarbonyl)octyl 3,6-di-O-(α-D-Man)-α-D-Man (10) () incorporates a hydrophobic spacer, enabling conjugation to fluorochromes or liposomes. While this derivative retains binding capability, its affinity is lower than the methyl glycoside due to altered hydrophilicity .
Structural and Thermodynamic Insights
X-ray crystallography reveals that the target compound binds ConA via interactions with Tyr12, Pro13, Thr15, and Asp16 . In contrast, analogs with missing hydroxyl groups (e.g., 2,4-deoxy) fail to form these interactions, explaining their lower affinities . Additionally, the flexibility of the α1→3 linkage allows the trisaccharide to adopt multiple conformations, enhancing avidity .
Table 3: Key Differentiators of Methyl 3,6-di-O-(α-D-Man)-α-D-Man
Biological Activity
Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 68601-74-1) is a glycoside compound that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and interactions with proteins. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and data tables.
- Molecular Formula : C19H34O16
- Molecular Weight : 518.46 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in methanol and water
- Melting Point : >148°C (decomposes)
Antimicrobial Properties
Research indicates that methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside exhibits promising antimicrobial activity. A study evaluated various mannopyranoside derivatives, including this compound, against multiple bacterial strains. The results demonstrated significant antibacterial effects, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4 | Bacillus cereus | 15.17 ± 0.4 |
| 4 | Staphylococcus aureus | 14.10 ± 0.7 |
| 6 | Staphylococcus aureus | 15.12 ± 0.1 |
| 6 | Bacillus cereus | 15.15 ± 0.3 |
| 2 | Salmonella typhi | Moderate |
These findings suggest that methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside could be a valuable candidate for developing new antimicrobial agents .
Protein Binding Interactions
Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has been studied for its binding interactions with proteins such as concanavalin A (Con A). Structural studies have revealed two distinct binding modes of the compound with Con A, demonstrating its potential as a ligand in glycoprotein interactions.
- Binding Modes : The binding interactions vary across different subunits of the protein, indicating a flexible nature of the concanavalin A tetramer when complexed with this trimannoside .
Cytotoxicity and Safety
In addition to its antimicrobial properties, the cytotoxicity of methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has been assessed in various studies. The results indicate that this compound exhibits low toxicity levels, making it a safer alternative in potential therapeutic applications .
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers synthesized several derivatives of methyl α-D-mannopyranoside and tested their antimicrobial efficacy against six bacterial strains and two fungal strains.
- Results showed that certain derivatives exhibited higher antifungal activity compared to antibacterial activity, providing insights into their selective therapeutic potential .
- Molecular Docking Studies :
Q & A
Q. What are the key synthetic strategies for Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, and how do protecting groups influence yield and purity?
The synthesis typically involves regioselective glycosylation using thioglycoside donors (e.g., phenylthio-mannopyranosides) and sequential deprotection steps. For example, benzyl (Bn) and fluorenylmethoxycarbonyl (Fmoc) groups are employed to protect hydroxyl positions during glycosylation . Optimal conditions include using BuSnO as a catalyst at 120°C for benzylation and DMAP with Fmoc-Cl for selective protection. Chromatographic purification (e.g., silica gel with EtOAc/hexane gradients) is critical for isolating intermediates, as shown in yields ranging from 55% to 94% .
Q. Which spectroscopic and analytical methods are used to confirm the structure of this trisaccharide?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools. H and C NMR resolve anomeric protons (δ 4.78–5.25 ppm) and glycosidic linkages, while 2D-COSY and HSQC confirm connectivity . High-resolution MS (HRMS) validates molecular weight (e.g., [M + Na] at m/z 379.1213 for disaccharide intermediates) . X-ray crystallography further elucidates solid-state conformations, as seen in ConA-binding studies .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxyl group deletion or spacer elongation) affect binding to lectins like concanavalin A (ConA)?
Isothermal titration calorimetry (ITC) reveals that removing the 2- or 4-hydroxyl groups reduces binding affinity by up to 28-fold (e.g., triazole analogs show vs. for the native compound) . Spacer length also modulates multivalency effects: para-substituted phenylthiourea spacers with ethyl/hexyl chains increase distance between terminal mannose residues, altering thermodynamic parameters (, ) in ConA interactions .
Q. What conformational analyses explain discrepancies between solution and crystal structures in lectin-binding studies?
Optical rotation studies and molecular dynamics simulations indicate multiple conformers in solution, with dihedral angles (, ) varying at the α1→3 linkage. X-ray crystallography of ConA complexes identifies two binding modes: one with canonical interactions (Man residues at subsites C and D) and another where the α1→3-linked mannose adopts a distinct conformation, engaging alternate protein surfaces . This flexibility explains conflicting binding constants in ITC vs. hemagglutination assays .
Q. How can isotopic labeling (e.g., 13^{13}13C) enhance structural characterization of oligosaccharide derivatives?
C-labeling at C6 (e.g., methyl α-D-[6-C]mannopyranoside) enables precise tracking of glycosylation sites via C NMR (δ 61.7–61.9 ppm for C6) and ESI-MS (e.g., m/z 542.1771 for labeled trisaccharides). This approach resolves ambiguities in branching patterns and anomeric configurations during MS/MS fragmentation .
Q. What methodologies resolve contradictions in binding data between synthetic analogs and native glycans?
Comparative studies using surface plasmon resonance (SPR) and competitive inhibition assays differentiate steric effects from electronic contributions. For instance, methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside exhibits stronger inhibition than its 2-O-acetylated analog due to hydrogen-bond loss at the 2-OH position, which interacts with ConA’s Asp208 .
Q. Notes for Experimental Design
- Synthesis : Prioritize thioglycoside donors for stereocontrol, and use Pd(OH)-catalyzed hydrogenation for efficient deprotection .
- Binding Studies : Combine ITC with SPR to correlate thermodynamic and kinetic data, especially for multivalent analogs .
- Structural Analysis : Employ C-labeled compounds and 2D-NMR to resolve overlapping signals in crowded spectral regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
